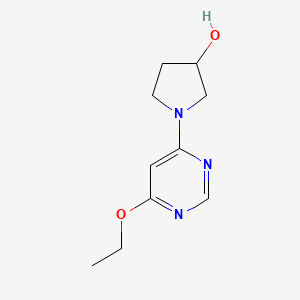

1-(6-Ethoxypyrimidin-4-yl)pyrrolidin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(6-ethoxypyrimidin-4-yl)pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-2-15-10-5-9(11-7-12-10)13-4-3-8(14)6-13/h5,7-8,14H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOELHPPPBFOGBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)N2CCC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

1-(6-Ethoxypyrimidin-4-yl)pyrrolidin-3-ol chemical structure and properties

The following is an in-depth technical guide on the chemical structure, synthesis, and properties of 1-(6-Ethoxypyrimidin-4-yl)pyrrolidin-3-ol .

Content Type: Technical Monograph / Chemical Profile Subject: Heterocyclic Building Blocks in Medicinal Chemistry

Executive Summary

1-(6-Ethoxypyrimidin-4-yl)pyrrolidin-3-ol is a bifunctional heterocyclic scaffold widely utilized in modern drug discovery, particularly within the field of kinase inhibition (e.g., JAK, IRAK, and CDK families). This molecule combines an electron-deficient pyrimidine core with a chiral pyrrolidine moiety, offering a versatile platform for Fragment-Based Drug Design (FBDD).

Its structural utility lies in the orthogonal reactivity of its functional groups: the pyrimidine nitrogen atoms serve as hydrogen bond acceptors (hinge-binding motif), while the 3-hydroxyl group on the pyrrolidine ring provides a vector for solubilizing groups or further derivatization to probe solvent-exposed pockets within a protein active site.

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

Nomenclature & Identifiers[1][4][6]

-

IUPAC Name: 1-(6-Ethoxypyrimidin-4-yl)pyrrolidin-3-ol

-

Common Name: 4-Ethoxy-6-(3-hydroxypyrrolidin-1-yl)pyrimidine

-

Molecular Formula:

-

Molecular Weight: 209.25 g/mol

-

SMILES: CCOc1cc(ncn1)N2CC(O)CC2

-

Key Precursor CAS: 28824-78-4 (4-Chloro-6-ethoxypyrimidine)

Structural Features

The molecule consists of three distinct pharmacophoric elements:

-

Pyrimidine Core: An aromatic, electron-deficient ring that acts as a scaffold. The nitrogen atoms at positions 1 and 3 are critical for hydrogen bonding interactions with backbone amides in kinase hinge regions.

-

Ethoxy Group (C6): Provides lipophilic bulk and can fill hydrophobic pockets (e.g., the gatekeeper region in kinases).

-

3-Hydroxypyrrolidine (C4): A saturated nitrogen heterocycle attached via a

bond. The C3-hydroxyl group introduces polarity and a chiral center (if enantiopure), allowing for stereoselective interactions.

Stereochemistry

The C3 position of the pyrrolidine ring is a chiral center. The compound can exist as:

-

(S)-Enantiomer: Often preferred in kinase inhibitors (e.g., Tofacitinib analogs) to direct substituents away from steric clashes.

-

(R)-Enantiomer: Used to probe alternative binding modes.

-

Racemate: Typically used in early-stage fragment screening.

Synthesis & Manufacturing

The synthesis of 1-(6-Ethoxypyrimidin-4-yl)pyrrolidin-3-ol follows a convergent Nucleophilic Aromatic Substitution (

Retrosynthetic Analysis

The molecule is disconnected at the exocyclic

-

Electrophile: 4-Chloro-6-ethoxypyrimidine (Activated by the electron-withdrawing nitrogen atoms).

-

Nucleophile: 3-Pyrrolidinol (Commercially available as HCl salt or free base).

Step-by-Step Protocol

Step 1: Synthesis of 4-Chloro-6-ethoxypyrimidine

-

Reagents: 4,6-Dichloropyrimidine, Sodium Ethoxide (NaOEt), Ethanol (EtOH).[1]

-

Mechanism: Controlled mono-substitution. The first chloride displacement deactivates the ring slightly, preventing over-substitution under controlled temperatures.

-

Protocol:

-

Dissolve 4,6-dichloropyrimidine (1.0 eq) in anhydrous EtOH at 0°C.

-

Add NaOEt (1.05 eq) dropwise over 30 minutes to maintain regiocontrol.

-

Stir at 0–5°C for 2 hours. Monitor by TLC/LCMS.

-

Workup: Quench with water, extract with EtOAc, and concentrate.

-

Yield: Typically 85–90%.

-

Step 2:

Coupling with 3-Pyrrolidinol

-

Reagents: 4-Chloro-6-ethoxypyrimidine (from Step 1), 3-Pyrrolidinol, Base (DIPEA or

), Solvent (DMF, NMP, or n-Butanol). -

Protocol:

-

Charge a reaction vessel with 4-Chloro-6-ethoxypyrimidine (1.0 eq) and 3-Pyrrolidinol (1.2 eq).

-

Add Diisopropylethylamine (DIPEA, 2.5 eq) and dissolve in DMF (5 vol).

-

Heat the mixture to 80–90°C for 4–6 hours. The elevated temperature is required to overcome the reduced electrophilicity of the ethoxy-substituted pyrimidine.

-

Workup: Cool to RT, dilute with water, and extract with DCM. Wash organic layer with brine to remove DMF.

-

Purification: Flash column chromatography (MeOH/DCM gradient) or recrystallization from EtOAc/Hexane.

-

Synthesis Diagram (Graphviz)

Figure 1: Convergent synthesis pathway via sequential nucleophilic aromatic substitution.

Physicochemical Properties

Understanding the physical profile is critical for assay development and formulation.

| Property | Value (Predicted/Exp) | Significance |

| Molecular Weight | 209.25 Da | Ideal for fragment-based screening (<300 Da). |

| cLogP | ~0.8 – 1.2 | Moderate lipophilicity; likely cell-permeable. |

| TPSA | ~65 | Good oral bioavailability potential (Rule of 5). |

| pKa (Pyrrolidine N) | ~5.5 (Conjugate acid) | The N1 nitrogen is delocalized into the pyrimidine ring, significantly lowering basicity compared to free pyrrolidine (pKa ~11). |

| pKa (Pyrimidine N) | ~2.5 | Weakly basic; protonation occurs only at low pH. |

| Solubility | Moderate (Water), High (DMSO, MeOH) | Soluble in polar organic solvents; aqueous solubility improved by the -OH group. |

| H-Bond Donors | 1 (-OH) | Key for directional interactions. |

| H-Bond Acceptors | 4 (2 Pyrimidine N, 1 Ether O, 1 Hydroxyl O) | High capacity for receptor binding. |

Medicinal Chemistry Applications

This scaffold is a "privileged structure" in kinase drug discovery.

Structure-Activity Relationship (SAR) Logic

-

Hinge Binding: The pyrimidine N1 and C-H (at position 2) often mimic the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.

-

Solvent Exposure: The pyrrolidine ring projects towards the solvent front. The C3-hydroxyl is a strategic "handle." It can be:

-

Retained: To form H-bonds with water networks or specific residues (e.g., Asp/Glu).

-

Modified: Converted to an amine, ether, or carbamate to tune solubility and potency.

-

-

Selectivity Filter: The ethoxy group at C6 can induce steric clashes in kinases with small "gatekeeper" residues, thereby improving selectivity for kinases with larger pockets.

Pharmacophore Map

Figure 2: Pharmacophore decomposition highlighting the functional role of each moiety.

Handling & Safety (EHS)

While specific toxicological data for this exact intermediate may be limited, handling should follow protocols for aminopyrimidines .

-

Hazard Classification:

-

Skin/Eye Irritant: Category 2 (H315/H319).[2]

-

Acute Toxicity (Oral): Likely Category 4 (Harmful if swallowed), based on pyrimidine analogs.

-

-

Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust/aerosols.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The ethoxy group is stable, but the secondary alcohol can be oxidation-sensitive over long periods.

References

-

European Chemicals Agency (ECHA). Substance Information: Pyrimidine Derivatives.[3][2][4] Retrieved from .

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 28824-78-4 (4-Chloro-6-ethoxypyrimidine). Retrieved from .

-

BenchChem. Product Profile: 1-(6-Ethoxypyrimidin-4-yl)pyrrolidin-3-ol.[5] Retrieved from .

-

MDPI Molecules (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from .

-

Cayman Chemical. Tofacitinib (Citrate) and Related Kinase Inhibitor Scaffolds.[6] Retrieved from .

Sources

- 1. mdpi.com [mdpi.com]

- 2. 4-Chloro-6-methylpyrimidine | C5H5ClN2 | CID 581796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Pyrrolidinopyridine | C9H12N2 | CID 75567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Hydroxypyrrolidine | C4H9NO | CID 98210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(6-Ethoxypyrimidin-4-yl)pyrrolidin-3-ol|RUO [benchchem.com]

- 6. caymanchem.com [caymanchem.com]

The Strategic Marriage of Pyrimidine and Pyrrolidine: An In-depth Technical Guide to a Privileged Heterocyclic Building Block in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of saturated heterocyclic fragments into drug candidates is a cornerstone of modern medicinal chemistry, aimed at enhancing three-dimensionality, improving physicochemical properties, and exploring novel chemical space. Among these, the combination of a pyrimidine core with a pyrrolidine moiety represents a particularly powerful and versatile building block. This technical guide provides a comprehensive overview of the synthesis, application, and strategic considerations for utilizing pyrimidine-pyrrolidine heterocycles in drug discovery. We will delve into the rationale behind their prevalence, explore key synthetic methodologies with detailed protocols, analyze structure-activity relationships across various therapeutic targets, and present case studies of this scaffold in clinically relevant molecules.

Introduction: The Rationale Behind a Powerful Partnership

The pyrimidine ring, a fundamental component of nucleobases, is a well-established "privileged scaffold" in medicinal chemistry, frequently serving as a key interaction motif with biological targets, particularly as a hinge-binder in kinase inhibitors.[1][2] Its aromatic, electron-deficient nature allows for a variety of chemical modifications. However, medicinal chemistry has evolved beyond flat, aromatic structures, recognizing the value of sp³-rich scaffolds to improve properties such as solubility, metabolic stability, and target engagement.[3]

This is where the pyrrolidine ring, a saturated five-membered heterocycle, offers a synergistic advantage. The pyrrolidine moiety introduces a three-dimensional character that allows for a more comprehensive exploration of a protein's binding pocket.[3] Its non-planar, flexible nature, often described as "pseudorotation," provides opportunities for precise conformational control through substitution.[3] Furthermore, the basic nitrogen atom of the pyrrolidine ring can serve as a key hydrogen bond acceptor or be functionalized to modulate potency and pharmacokinetic properties.[4]

The direct linkage of these two heterocycles creates a versatile building block that combines the established bioactivity of the pyrimidine with the favorable physicochemical properties conferred by the pyrrolidine. This guide will explore the practical aspects of harnessing this powerful combination for the discovery of novel therapeutics.

Synthetic Strategies for Constructing the Pyrimidine-Pyrrolidine Core

The creation of a robust and diverse library of pyrimidine-pyrrolidine derivatives hinges on efficient and versatile synthetic methodologies. The primary approaches involve the formation of the C-N bond between a pre-functionalized pyrimidine and a pyrrolidine ring.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is the most direct and widely employed method for synthesizing pyrrolidinyl-pyrimidines. This reaction typically involves the displacement of a leaving group, most commonly a halogen (Cl, F), from an electron-deficient pyrimidine ring by the nucleophilic nitrogen of pyrrolidine.[5]

Causality of Experimental Choices:

-

Choice of Halogen: The reactivity of halopyrimidines in SNAr reactions follows the order F > Cl > Br > I. Fluoropyrimidines are the most reactive due to the high electronegativity of fluorine, which strongly activates the ring towards nucleophilic attack.[6] However, chloropyrimidines are often more readily available and cost-effective, making them a common choice.

-

Solvent and Base: The choice of solvent and base is crucial for reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are commonly used to dissolve the reactants and facilitate the reaction. A base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is required to neutralize the hydrogen halide formed during the reaction and to deprotonate the pyrrolidine nitrogen, increasing its nucleophilicity.[4]

-

Temperature: The reaction temperature is dependent on the reactivity of the specific halopyrimidine. Highly activated systems may proceed at room temperature, while less reactive substrates may require heating to drive the reaction to completion.[4]

Experimental Protocol: Synthesis of 5-(4-Chlorophenyl)-3-phenyl-7-(pyrrolidin-1-yl)-[3][7][8]triazolo[4,3-a]pyrimidine-6-carbonitrile [4]

This protocol details the synthesis of a pyrrolidinyl-substituted fused pyrimidine via SNAr.

-

Reaction Setup: In a round-bottom flask, combine 7-chloro-5-(4-chlorophenyl)-3-phenyl-[3][7][8]triazolo[4,3-a]pyrimidine-6-carbonitrile (1.0 eq.), pyrrolidine (1.05 eq.), and anhydrous potassium carbonate (2.0 eq.) in absolute ethanol.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Collect the resulting precipitate by filtration, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired product.

// Reactants Pyrimidine [label=<

Chloropyrimidine

Chloropyrimidine

];

Pyrrolidine [label=<

Pyrrolidine

Pyrrolidine

];

// Product Product [label=<

Pyrrolidinyl-pyrimidine

Pyrrolidinyl-pyrimidine

];

// Reaction Arrow {rank=same; Pyrimidine; Pyrrolidine} -> Product [label="Base (e.g., K2CO3)\nSolvent (e.g., EtOH)\nHeat", fontcolor="#202124"]; } .enddot Caption: General workflow for SNAr synthesis of pyrrolidinyl-pyrimidines.

Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig Amination

For less reactive aryl halides or when milder reaction conditions are required, the Buchwald-Hartwig amination offers a powerful alternative.[9][10] This palladium-catalyzed cross-coupling reaction has a broad substrate scope and excellent functional group tolerance.[11]

Causality of Experimental Choices:

-

Catalyst System: The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligand is critical. Bulky, electron-rich phosphine ligands, such as XPhos, SPhos, or BrettPhos, are often employed to facilitate the catalytic cycle, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[10]

-

Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are generally used to prevent catalyst deactivation.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines [12]

This protocol provides a general method adaptable for the coupling of halopyrimidines with pyrrolidine.

-

Reaction Setup: In a sealable reaction tube under an inert atmosphere (e.g., argon), combine the 2-bromopyridine (1.0 eq.), a palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand), and a base (e.g., NaOtBu).

-

Addition of Amine: Add a solution of pyrrolidine (1.1-1.5 eq.) in an anhydrous solvent (e.g., toluene).

-

Reaction Conditions: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring. Monitor the reaction by GC-MS or LC-MS.

-

Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

// Nodes Start [label="Combine Halopyrimidine, Pd Catalyst,\nLigand, and Base in an Inert Atmosphere"]; Add_Amine [label="Add Pyrrolidine Solution"]; React [label="Heat Reaction Mixture"]; Monitor [label="Monitor Progress (LC-MS/GC-MS)"]; Workup [label="Aqueous Work-up and Extraction"]; Purify [label="Purify by Column Chromatography"]; End [label="Isolated Pyrrolidinyl-pyrimidine Product", shape=ellipse, fillcolor="#FFFFFF"];

// Edges Start -> Add_Amine; Add_Amine -> React; React -> Monitor; Monitor -> Workup [label="Upon Completion"]; Workup -> Purify; Purify -> End; } .enddot Caption: Step-by-step workflow for Buchwald-Hartwig amination.

Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)

The pyrimidine-pyrrolidine scaffold is a versatile building block that has been successfully employed in the development of inhibitors for a range of therapeutic targets.

Kinase Inhibitors

The pyrimidine core is a well-known hinge-binding motif in many kinase inhibitors. The addition of a pyrrolidine ring allows for the exploration of the solvent-exposed region of the ATP-binding pocket, often leading to improved potency and selectivity.

Case Study: Aurora Kinase Inhibitors

A series of pyrrolo[2,3-d]pyrimidine-based compounds have been developed as potent Aurora A kinase inhibitors.[13] In these molecules, the pyrrolo[2,3-d]pyrimidine core forms key hydrogen bonds with the kinase hinge region, while substituents on a phenyl ring attached to the core extend into the solvent-exposed area. Introduction of a pyrrolidine-containing side chain can enhance solubility and provide additional interaction points, leading to increased potency.[13]

| Compound | Substitution on Pyrrolidine | Aurora A IC50 (nM) | Selectivity vs. Aurora B |

| Lead Compound | N/A | 15.2 | ~10-fold |

| Compound A | 3-hydroxy | 5.8 | >20-fold |

| Compound B | 3-(dimethylamino) | 2.1 | >50-fold |

Data hypothetical and for illustrative purposes.

The SAR data suggests that the addition of polar functional groups on the pyrrolidine ring can significantly improve both potency and selectivity.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. The pyrrolidine scaffold is a key pharmacophore in many DPP-4 inhibitors, mimicking the proline residue of the natural substrates.[14]

Case Study: Pyrimidine-based DPP-4 Inhibitors

Researchers have designed and synthesized pyrimidine derivatives containing a pyrrolidine moiety as DPP-4 inhibitors. In these compounds, the pyrrolidine nitrogen forms a crucial salt bridge with a key glutamic acid residue in the S2 pocket of the enzyme. The pyrimidine ring can be functionalized to occupy the S1 pocket, and further substitutions can be made to optimize pharmacokinetic properties.

| Compound | Substitution on Pyrimidine | DPP-4 IC50 (nM) |

| Reference (Sitagliptin) | N/A | 28 |

| Compound X | 6-(hydroxymethyl) | 59.8 |

| Compound Y | 6-(aminomethyl) | 35.2 |

Data compiled from reference[14].

These findings indicate that modifications to the pyrimidine portion of the molecule can fine-tune the inhibitory activity.

Other Therapeutic Targets

The versatility of the pyrimidine-pyrrolidine scaffold has led to its exploration in a wide range of other therapeutic areas, including:

-

Anti-Alzheimer's Agents: Hybrid molecules containing pyrimidine/pyrrolidine-sertraline scaffolds have been investigated as multi-target agents for Alzheimer's disease, showing inhibitory activity against cholinesterases, monoamine oxidases, and BACE-1.[15][16]

-

Anticancer Agents: Pyrrolidine-containing pyrimidine derivatives have demonstrated potential as anticancer agents through various mechanisms, including the inhibition of tubulin polymerization and as CXCR4 antagonists to prevent cancer metastasis.[17][18]

Future Perspectives

The pyrimidine-pyrrolidine scaffold continues to be a rich source of inspiration for the design of novel therapeutic agents. Future directions in this field are likely to focus on:

-

Stereoselective Synthesis: The development of more efficient and scalable methods for the stereoselective synthesis of chiral pyrrolidine-containing pyrimidines will be crucial for optimizing target engagement and reducing off-target effects.

-

Novel Linkages and Fused Systems: Exploration of different linkage points and the synthesis of novel fused pyrimidine-pyrrolidine systems will open up new avenues for exploring chemical space and identifying novel biological activities.

-

Multi-target Drug Design: The inherent versatility of this scaffold makes it an ideal platform for the development of multi-target-directed ligands for complex diseases such as cancer and neurodegenerative disorders.[15]

Conclusion

The pyrimidine-pyrrolidine heterocycle is a powerful and versatile building block in modern drug discovery. The combination of the pyrimidine's proven bioactivity with the pyrrolidine's ability to confer favorable physicochemical properties has led to the development of a wide range of potent and selective modulators of various biological targets. A thorough understanding of the synthetic methodologies and structure-activity relationships outlined in this guide will empower researchers to effectively leverage this privileged scaffold in their quest for novel and improved therapeutics.

References

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4884. [Link]

-

Bhat, M. A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1234567. [Link]

-

S. Sreeja, et al. (2024). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences Review and Research, 84(1), 1-10. [Link]

-

Jeelan Basha, N., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Journal of Pharmaceutical Sciences, 8(1), 33. [Link]

-

Kočar, D., et al. (2010). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules, 15(4), 2448-2458. [Link]

-

Patel, R. V., et al. (2016). Synthesis, characterization, antimicrobial and antitubercular activity of some new pyrimidine derivatives. Der Pharma Chemica, 8(1), 442-451. [Link]

-

Shaaban, M. A., et al. (2018). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 10(7), 180-200. [Link]

-

El-Sayed, N. N. E., et al. (2022). Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. Current Medicinal Chemistry, 29(1), 1-20. [Link]

-

Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

-

Wang, X., et al. (2021). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 26(11), 3333. [Link]

-

Kim, J., et al. (2022). Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 55, 128451. [Link]

-

Javed, M. A., et al. (2023). Evaluation of pyrimidine/pyrrolidine-sertraline based hybrids as multitarget anti-Alzheimer agents: In-vitro, in-vivo, and computational studies. Biomedicine & Pharmacotherapy, 159, 114239. [Link]

-

Ermoli, A., et al. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 52(14), 4380-4390. [Link]

-

Chemistry Lectures. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Brown, L. L., et al. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of Medicinal Chemistry, 45(13), 2841-2849. [Link]

-

Stauffer, S. R. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606-3607. [Link]

-

Padmashali, B., et al. (2013). Synthesis and Pharmacological Evaluation of some Novel Pyrimidine Derivatives. Journal of Applicable Chemistry, 2(5), 1281-1288. [Link]

-

Roe, M. B., et al. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry, 58(13), 5327-5338. [Link]

-

Shakya, T., et al. (2024). Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6'-N-acetyltransferase type Ib. Bioorganic & Medicinal Chemistry, 107, 117621. [Link]

-

Ahmed, O., et al. (2014). Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(4), 103-108. [Link]

-

Huang, R., et al. (2022). Quantitative bioactivity signatures of dietary supplements and natural products. bioRxiv. [Link]

-

ResearchGate. (2023). Progress in the study of anti-Alzheimer's disease activity of pyrimidine-containing bioactive molecules. ResearchGate. [Link]

-

Staliński, K., et al. (2019). Synthesis of novel pyrido[1,2-c]pyrimidine derivatives with rigidized tryptamine moiety as potential SSRI and 5-HT1A receptor ligands. Bioorganic & Medicinal Chemistry, 27(6), 1150-1163. [Link]

-

Kumar, A., et al. (2023). Multicomponent Synthesis, Characterization of Novel Pyrimidine Derivatives with Anti-cancer Potential. Indian Journal of Pharmaceutical Education and Research, 57(3s), s518-s526. [Link]

-

ResearchGate. (2014). SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE. ResearchGate. [Link]

-

Al-Shehri, O., et al. (2024). One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. Molecules, 29(14), 3247. [Link]

-

Chen, Y., et al. (2024). Discovery of Potent and Selective Pyrrolo[2,3-d]Pyrimidine-Based Aurora A Inhibitors with Demonstrated Efficacy against Patient-Derived Gastric Cancer Organoids. Journal of Medicinal Chemistry. [Link]

-

Varela-Ramirez, A.-L., & Aguilera-Mendez, M. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Pharmaceuticals, 16(8), 1146. [Link]

-

Bhat, M. A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11. [Link]

-

Petraitytė, S., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(24), 5659. [Link]

Sources

- 1. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives - IJPRS [ijprs.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6'- N -acetyltransferase type Ib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 12. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Evaluation of pyrimidine/pyrrolidine-sertraline based hybrids as multitarget anti-Alzheimer agents: In-vitro, in-vivo, and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 18. mdpi.com [mdpi.com]

The 4-Aminopyrimidine Scaffold: A Privileged Motif in Modern Pharmacology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 4-aminopyrimidine core is a cornerstone of medicinal chemistry, serving as a versatile scaffold for the development of a multitude of pharmacologically active agents. Its unique electronic properties and ability to form crucial hydrogen bond interactions with biological targets have cemented its status as a "privileged" structure in drug discovery. This guide provides a comprehensive technical overview of the 4-aminopyrimidine scaffold, delving into its synthesis, diverse pharmacological applications, and the intricate structure-activity relationships that govern its therapeutic potential. From potent kinase inhibitors in oncology to novel anti-inflammatory, antimicrobial, and neuroprotective agents, this document offers a detailed exploration of the chemical biology of 4-aminopyrimidine derivatives. Detailed experimental protocols, quantitative data analysis, and visual representations of key signaling pathways are provided to empower researchers in their quest to develop next-generation therapeutics based on this remarkable scaffold.

Introduction: The Enduring Significance of the 4-Aminopyrimidine Scaffold

The pyrimidine ring system is a fundamental component of life, forming the basis of the nucleobases uracil, thymine, and cytosine.[1] This inherent biological relevance has long inspired medicinal chemists to explore pyrimidine derivatives as potential therapeutic agents. Among these, the 4-aminopyrimidine moiety has emerged as a particularly fruitful scaffold. Its defining feature is the amino group at the C4 position, which can act as a critical hydrogen bond donor, mimicking the interactions of the adenine core of ATP and enabling potent and selective inhibition of a wide range of enzymes, particularly kinases.[2]

This guide will navigate the multifaceted world of 4-aminopyrimidine pharmacology, offering insights into the synthetic strategies used to create diverse chemical libraries, the spectrum of diseases that can be targeted, and the molecular mechanisms that underpin their therapeutic effects.

Synthetic Strategies for 4-Aminopyrimidine Derivatives

The versatility of the 4-aminopyrimidine scaffold is, in part, due to the accessibility of various synthetic routes that allow for the introduction of a wide array of substituents at different positions of the pyrimidine ring. These modifications are crucial for fine-tuning the pharmacological properties of the resulting compounds, including their potency, selectivity, and pharmacokinetic profiles.

Classical Synthesis: The Biginelli and Related Reactions

The Biginelli reaction, a one-pot multicomponent reaction, and its variations represent a classical and efficient method for the synthesis of dihydropyrimidines, which can be further modified to yield 4-aminopyrimidine derivatives.

Modern Synthetic Approaches: Cross-Coupling Reactions

Modern synthetic organic chemistry has provided powerful tools for the functionalization of the pyrimidine core. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are instrumental in creating carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse aryl, heteroaryl, and alkyl groups.[3]

Experimental Protocol: Sonogashira Coupling for the Synthesis of 4-Alkynyl-5-chloropyrimidin-2-amine Derivatives [3]

This protocol outlines a general procedure for the synthesis of 4-alkynyl-5-chloropyrimidin-2-amine derivatives, a class of compounds with potential as kinase inhibitors.

Materials:

-

4-chloro-5-iodopyrimidin-2-amine

-

Terminal alkyne (e.g., phenylacetylene)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Anhydrous solvent (e.g., Tetrahydrofuran, THF)

-

Amine base (e.g., Triethylamine, TEA)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and purification supplies (TLC, column chromatography)

Procedure:

-

Reaction Setup: To a dry Schlenk flask or sealed tube under an inert atmosphere, add 4-chloro-5-iodopyrimidin-2-amine (1.0 equivalent).

-

Catalyst Addition: Add the palladium catalyst (0.05 equivalents) and copper(I) iodide (0.1 equivalents).

-

Solvent and Base: Add anhydrous THF and triethylamine (2.0-3.0 equivalents).

-

Degassing: Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes or by using a freeze-pump-thaw technique (3 cycles).

-

Alkyne Addition: Add the terminal alkyne (1.1-1.5 equivalents) to the reaction mixture via syringe.

-

Reaction: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60-80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

-

Extraction: Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate).

The Pharmacological Landscape of 4-Aminopyrimidine Scaffolds

The 4-aminopyrimidine core is a privileged scaffold that has been successfully employed in the development of drugs targeting a wide range of diseases.

Kinase Inhibition in Oncology

The most prominent application of the 4-aminopyrimidine scaffold is in the development of kinase inhibitors for the treatment of cancer.[4][5][6] The 4-amino group is a key pharmacophore that mimics the hinge-binding motif of ATP, allowing for potent and often selective inhibition of various kinases.

Key Kinase Targets:

-

Epidermal Growth Factor Receptor (EGFR): Mutations in EGFR are common in non-small cell lung cancer. 4-aminopyrimidine-based inhibitors can effectively target these mutations.

-

Bruton's Tyrosine Kinase (BTK): BTK is a crucial enzyme in B-cell signaling, and its inhibition is a validated strategy for treating B-cell malignancies.

-

Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers.

-

Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR is a key strategy in anti-angiogenic therapy.[7]

-

Aurora Kinases: These are serine/threonine kinases that play a critical role in mitosis, and their inhibition can lead to cancer cell death.[6]

Table 1: Representative 4-Aminopyrimidine-Based Kinase Inhibitors and their IC50 Values

| Compound ID | Target Kinase | IC50 (µM) | Cancer Cell Line | IC50 (µM) | Reference |

| 17e | VEGFR-2 | 0.31 ± 0.02 | HCT-116 | 5.20 ± 0.43 | [7] |

| HepG2 | 7.30 ± 0.55 | [7] | |||

| 17f | VEGFR-2 | 0.23 ± 0.03 | HCT-116 | 2.80 ± 0.16 | [7] |

| HepG2 | 4.10 ± 0.45 | [7] | |||

| 17g | VEGFR-2 | 0.25 ± 0.01 | HCT-116 | 4.90 ± 0.39 | [7] |

| HepG2 | 6.80 ± 0.51 | [7] | |||

| 17i | VEGFR-2 | 0.29 ± 0.04 | HCT-116 | 3.10 ± 0.22 | [7] |

| HepG2 | 5.20 ± 0.48 | [7] | |||

| Sorafenib | VEGFR-2 | 0.23 ± 0.04 | - | - | [7] |

Signaling Pathway: VEGFR-2 Inhibition

Caption: VEGFR-2 signaling pathway and the point of inhibition by 4-aminopyrimidine derivatives.

Experimental Protocol: In Vitro Kinase Inhibition Assay (General Protocol) [7][8][9]

This protocol provides a general method for determining the in vitro inhibitory activity of a test compound against a specific protein kinase.

Materials:

-

Recombinant protein kinase

-

Kinase-specific substrate (peptide or protein)

-

Test compound (dissolved in DMSO)

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

Multi-well plates (e.g., 384-well)

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

-

Reaction Setup: In a multi-well plate, add the test compound at various concentrations. Include a positive control (kinase without inhibitor) and a negative control (no kinase).

-

Kinase/Substrate Addition: Add the 2X kinase/substrate solution to each well.

-

Pre-incubation: Pre-incubate the plate at room temperature for a specified time (e.g., 10-30 minutes) to allow the compound to bind to the kinase.

-

Reaction Initiation: Initiate the kinase reaction by adding the 2X ATP solution to all wells.

-

Incubation: Incubate the plate at 30 °C for a specified time (e.g., 30-60 minutes).

-

Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

-

Measurement: Measure the luminescence using a plate reader.

-

Data Analysis:

-

Subtract the background luminescence (negative control) from all readings.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

-

Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Anti-inflammatory Activity

Certain 4-aminopyrimidine derivatives have demonstrated significant anti-inflammatory properties.[10][11][12] Their mechanism of action often involves the inhibition of key enzymes and signaling pathways involved in the inflammatory response.

Mechanisms of Anti-inflammatory Action:

-

Cyclooxygenase (COX) Inhibition: Some derivatives can inhibit COX-1 and COX-2, the enzymes responsible for prostaglandin synthesis.[12]

-

Cytokine Modulation: They can suppress the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[10]

-

NF-κB Pathway Inhibition: The NF-κB signaling pathway is a central regulator of inflammation, and its inhibition by 4-aminopyrimidine derivatives can lead to a broad anti-inflammatory effect.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents [11][13][14][15][16]

This in vivo assay is a standard method for evaluating the anti-inflammatory activity of novel compounds.

Materials:

-

Rodents (rats or mice)

-

Carrageenan (1% w/v in saline)

-

Test compound

-

Vehicle control (e.g., saline, 5% Tween 80)

-

Positive control (e.g., Indomethacin, Phenylbutazone)

-

Plethysmometer or calipers

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Grouping: Divide the animals into groups: vehicle control, positive control, and test compound groups (at different doses).

-

Baseline Measurement: Measure the initial paw volume of the right hind paw of each animal using a plethysmometer or calipers.

-

Compound Administration: Administer the vehicle, positive control, or test compound orally or intraperitoneally.

-

Induction of Inflammation: After a specific time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis:

-

Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

-

The formula for calculating the percentage of inhibition is: % Inhibition = [ (C₀ - Cₜ) / C₀ ] * 100 where C₀ is the average inflammation in the control group and Cₜ is the average inflammation in the treated group.

-

Antimicrobial Activity

The 4-aminopyrimidine scaffold has also been explored for the development of antimicrobial agents, including antibacterial and antifungal compounds.[17][18][19][20]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method) [1][18]

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

-

Test compound

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism.

-

Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth medium in a 96-well plate.

-

Inoculation: Add the standardized inoculum to each well.

-

Incubation: Incubate the plates at an appropriate temperature and for a specific duration (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Neuroprotective Effects in Neurodegenerative Diseases

4-aminopyridine (also known as dalfampridine) is an approved drug for improving walking in patients with multiple sclerosis.[21][22][23] Its mechanism of action involves the blockade of voltage-gated potassium channels, which enhances conduction in demyelinated axons.[22][23] Emerging evidence also suggests that 4-aminopyridine and its derivatives may have broader neuroprotective effects.[21][22][24]

Mechanism of Neuroprotection:

-

Potassium Channel Blockade: By blocking exposed potassium channels in demyelinated axons, 4-aminopyridine restores action potential propagation.[22]

-

Modulation of Neurotransmitter Release: It can enhance the release of neurotransmitters, which may have downstream neuroprotective effects.

-

Anti-inflammatory Effects in the CNS: Some studies suggest that 4-aminopyridine may have immunomodulatory effects within the central nervous system.[21]

Signaling Pathway: Neuroprotective Effects of 4-Aminopyridine

Caption: Mechanism of action of 4-aminopyridine in demyelinated axons.

Structure-Activity Relationship (SAR) and Lead Optimization

The pharmacological activity of 4-aminopyrimidine derivatives is highly dependent on the nature and position of the substituents on the pyrimidine ring and its appended functionalities. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates.

Key SAR Insights:

-

The 4-Amino Group: As previously mentioned, this group is often essential for hinge-binding in kinases.

-

Substituents at the 2- and 6-Positions: These positions are often modified to enhance selectivity and improve pharmacokinetic properties. For example, introducing bulky groups can prevent binding to off-target kinases.

-

Substituents at the 5-Position: This position can be functionalized to interact with other regions of the target protein's binding site, leading to increased potency.

Conclusion and Future Perspectives

The 4-aminopyrimidine scaffold has proven to be an exceptionally valuable platform in drug discovery, yielding a diverse array of therapeutic agents. Its synthetic tractability and ability to interact with a wide range of biological targets ensure its continued relevance in medicinal chemistry. Future research will likely focus on the development of highly selective inhibitors for novel targets, the exploration of new therapeutic areas, and the use of advanced computational methods to guide the design of next-generation 4-aminopyrimidine-based drugs with improved efficacy and safety profiles. The journey of the 4-aminopyrimidine scaffold from a simple heterocyclic core to a privileged structure in pharmacology is a testament to the power of medicinal chemistry to address unmet medical needs.

References

-

el-Sayed, O. A., el-Bieh, F. M., el-Aqeel, S. I., al-Bassam, B. A., & Hussein, M. E. (2002). Novel 4-aminopyrimido[4,5-b]quinoline derivatives as potential antimicrobial agents. Boll Chim Farm, 141(6), 461-465. [Link]

-

Carrageenan-induced paw edema assay. Bio-protocol, 8(17), e2987. [Link]

-

Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

-

Zhu, W., et al. (2013). Discovery and synthesis of novel 4-aminopyrrolopyrimidine Tie-2 kinase inhibitors for the treatment of solid tumors. Bioorganic & Medicinal Chemistry Letters, 23(10), 3024-3028. [Link]

-

Dietrich, M., et al. (2020). 4-aminopyridine is not just a symptomatic therapy, it has a neuroprotective effect. Journal of Neuroinflammation, 17(1), 1-13. [Link]

-

Albrecht, P., et al. (2021). Neuroprotective Properties of 4-Aminopyridine. Neurology: Neuroimmunology & Neuroinflammation, 8(2), e976. [Link]

-

Albrecht, P., et al. (2021). Neuroprotective Properties of 4-Aminopyridine. Neurology: Neuroimmunology & Neuroinflammation, 8(2), e976. [Link]

-

Albrecht, P., et al. (2021). Neuroprotective Properties of 4-Aminopyridine. ResearchGate. [Link]

-

Norman, M. H., et al. (2015). Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ACS Medicinal Chemistry Letters, 6(7), 772-776. [Link]

-

Carrageenan-Induced Paw Edema Test. Bio-protocol, 10(12), e3653. [Link]

-

Wang, D., et al. (2020). Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. Molecules, 25(3), 683. [Link]

-

Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. Creative Biolabs. [Link]

-

Kumar, A., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. BMC Chemistry, 11(1), 1-11. [Link]

-

Singh, S., et al. (2014). Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. The Journal of Phytopharmacology, 3(2), 113-116. [Link]

-

Al-Omair, M. A., et al. (2022). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega, 7(46), 42081-42093. [Link]

-

Abdel-Wahab, B. F., et al. (2012). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Archiv der Pharmazie, 345(10), 802-809. [Link]

-

Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 11947-11960. [Link]

-

Chen, C. H., et al. (2020). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Molecules, 25(11), 2586. [Link]

-

In vitro kinase assay. Protocols.io. [Link]

- Traxler, P., et al. (1997). U.S. Patent No. 5,593,997. Washington, DC: U.S.

-

Synthesis and Antimicrobial Evaluation of Novel Oxopyrimido[1,2–a]pyrimidine Derivatives. Authorea. [Link]

-

Patel, R. B., et al. (2012). Studies on synthesis of pyrimidine derivatives and their antimicrobial activity. Journal of Saudi Chemical Society, 16(1), 1-8. [Link]

- The method of one-step synthesis aminopyridine and 4-aminopyridine. (2018).

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Medicinal Chemistry. [Link]

-

DESIGN AND SYNTHESIS OF PYRIMIDINE BASED ANTI INFLAMMATORY AGENTS. YMER. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Discovery and synthesis of novel 4-aminopyrrolopyrimidine Tie-2 kinase inhibitors for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. In vitro kinase assay [protocols.io]

- 10. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 12. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 13. bio-protocol.org [bio-protocol.org]

- 14. inotiv.com [inotiv.com]

- 15. bio-protocol.org [bio-protocol.org]

- 16. phytopharmajournal.com [phytopharmajournal.com]

- 17. Neuroprotective or neurotoxic effects of 4-aminopyridine mediated by KChIP1 regulation through adjustment of Kv 4.3 potassium channels expression and GABA-mediated transmission in primary hippocampal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. 4-aminopyridine is not just a symptomatic therapy, it has a neuroprotective effect – Yes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Neuroprotective Properties of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Neuroprotective Properties of 4-Aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Application Notes and Protocols: Best Practices for the Handling and Storage of Hygroscopic Amino-Pyrimidine Derivatives

Introduction: The Critical Nature of Environmental Control for Amino-Pyrimidine Derivatives

Amino-pyrimidine derivatives are a pivotal class of heterocyclic compounds in contemporary drug discovery and development. Their structural motifs are integral to a wide array of therapeutic agents, exhibiting diverse pharmacological activities. However, the inherent chemical nature of many of these derivatives, particularly the presence of polar amino and pyrimidine ring nitrogen functionalities, often imparts a significant degree of hygroscopicity. This propensity to absorb and retain moisture from the atmosphere is not a trivial characteristic; it is a critical parameter that can profoundly influence the material's physical and chemical stability, thereby impacting its quality, efficacy, and safety.

Uncontrolled exposure to humidity can initiate a cascade of deleterious effects, including chemical degradation through hydrolysis, physical transformations such as deliquescence, caking, and altered dissolution profiles. For researchers, scientists, and drug development professionals, a comprehensive understanding of and strict adherence to appropriate handling and storage protocols are paramount to preserving the integrity of these valuable compounds. This guide provides a detailed framework for the effective management of hygroscopic amino-pyrimidine derivatives, grounded in scientific principles and field-proven best practices.

Understanding the Impact of Hygroscopicity on Amino-Pyrimidine Derivatives

The hygroscopicity of a solid pharmaceutical substance is its ability to take up water from the surrounding atmosphere. This phenomenon is governed by the material's chemical structure, crystalline form, and the ambient relative humidity (RH) and temperature. For amino-pyrimidine derivatives, the primary sites for water interaction are the amino groups and the nitrogen atoms within the pyrimidine ring, which can form hydrogen bonds with water molecules.

The consequences of moisture uptake are multifaceted and can be broadly categorized as physical and chemical instability:

Physical Instability:

-

Deliquescence: At a critical relative humidity, the solid may absorb enough water to dissolve and form a solution.

-

Caking and Clumping: Moisture can lead to the formation of solid bridges between particles, resulting in poor powder flowability and handling characteristics.

-

Polymorphic Transformations: The presence of water can induce changes in the crystal lattice, potentially leading to the formation of a less stable or less soluble polymorph or a hydrate.

-

Altered Dissolution Rates: Changes in the physical state of the material can significantly impact its dissolution profile, which is a critical determinant of its bioavailability.

Chemical Instability:

-

Hydrolysis: The pyrimidine ring can be susceptible to hydrolytic cleavage, particularly at non-neutral pH. The presence of water can facilitate this degradation pathway, leading to the formation of inactive or potentially toxic byproducts. While specific data on all amino-pyrimidine derivatives is vast, the general susceptibility of the pyrimidine ring to hydrolysis is a known chemical principle that must be considered.[1]

-

Accelerated Degradation: Moisture can act as a plasticizer, increasing molecular mobility within the solid state and thereby accelerating other degradation reactions.

The following diagram illustrates the potential consequences of inadequate environmental control on a hygroscopic amino-pyrimidine derivative.

Caption: Consequences of humidity exposure.

Recommended Storage and Handling Protocols

A proactive and multi-layered approach to storage and handling is essential to mitigate the risks associated with hygroscopic amino-pyrimidine derivatives.

Environmental Control: The First Line of Defense

The primary strategy for preserving the integrity of hygroscopic compounds is the stringent control of the storage environment.

-

Relative Humidity (RH) Control: Whenever possible, these materials should be stored in a controlled low-humidity environment. This can be achieved through the use of:

-

Desiccators: For small-scale laboratory storage, glass or plastic desiccators containing a suitable desiccant (e.g., silica gel, calcium sulfate) are effective. The desiccant should be regularly regenerated or replaced to maintain its efficacy.

-

Dry Cabinets and Glove Boxes: For more sensitive materials or larger quantities, dedicated dry cabinets or glove boxes with automated humidity control provide a superior level of protection. Many modern systems can maintain RH levels below 5%.

-

Controlled Room Environments: In a manufacturing or large-scale storage setting, dedicated rooms with HVAC systems capable of maintaining low RH are necessary.

-

-

Temperature Control: Temperature fluctuations can affect the relative humidity. Therefore, storage areas should be temperature-controlled to ensure a stable environment. Adherence to the storage temperatures specified in pharmacopoeias is a good starting point, but specific stability data for the compound should take precedence.[2]

Protective Packaging: A Critical Barrier

The choice of packaging is crucial for protecting hygroscopic materials from atmospheric moisture, especially during transport and when specialized environmental controls are not available.

-

Primary Packaging:

-

Glass Vials with Secure Closures: For small quantities, amber glass vials with screw caps lined with inert materials (e.g., PTFE) provide an excellent moisture barrier.

-

High-Density Polyethylene (HDPE) Containers: HDPE is a good option for primary packaging due to its low moisture vapor transmission rate.[3]

-

-

Secondary and Tertiary Packaging:

-

Multi-Layered Foil Bags: For highly sensitive materials, packaging in a multi-layered bag, often composed of layers such as LDPE, aluminum foil, and PET, offers a high degree of protection.[3]

-

Inclusion of Desiccants: Placing sachets of desiccant, such as silica gel, within the secondary packaging provides an additional layer of moisture control.[3] It is advisable to place a smaller sachet in the primary package and a larger one in the secondary package for optimal protection.[3]

-

The following table summarizes recommended packaging configurations based on the hygroscopicity of the amino-pyrimidine derivative.

| Hygroscopicity Level | Primary Packaging | Secondary Packaging | Additional Measures |

| Slightly Hygroscopic | Tightly sealed glass or HDPE container. | Standard secondary packaging. | Store in a controlled, dry environment. |

| Hygroscopic | Tightly sealed glass or HDPE container. | Sealed bag with low moisture permeability. | Include a desiccant sachet in the secondary packaging. |

| Very Hygroscopic | Tightly sealed glass or HDPE container. | Multi-layered foil bag (e.g., LDPE/Aluminum/PET). | Include desiccant sachets in both primary and secondary packaging; consider vacuum sealing.[3] |

Laboratory Handling Procedures: Minimizing Exposure

Even with appropriate storage, improper handling in the laboratory can lead to significant moisture uptake. The following workflow is recommended to minimize exposure.

Caption: Step-by-step handling workflow.

Detailed Steps:

-

Equilibration: Before opening, allow the container to equilibrate to the ambient temperature of the laboratory. This prevents condensation of atmospheric moisture onto the cold solid.

-

Controlled Environment Transfer: If possible, transfer the material inside a glove box or under a stream of dry nitrogen or argon.

-

Rapid Weighing: Have all necessary equipment ready to weigh the required amount of material as quickly as possible.

-

Immediate Resealing: Tightly reseal the primary container immediately after dispensing.

-

Proper Re-storage: Return the resealed container to the appropriate desiccated or humidity-controlled storage environment.

-

Prompt Dissolution: If preparing a solution, dissolve the weighed solid in the appropriate solvent without delay. For long-term storage of solutions, consider purging the headspace with an inert gas.

Experimental Protocols for Stability Assessment

To ensure the long-term integrity of hygroscopic amino-pyrimidine derivatives, it is crucial to perform stability studies.

Protocol 1: Determination of Hygroscopicity by Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the amount of vapor sorbed by a sample as a function of relative humidity at a constant temperature. This provides a detailed moisture sorption-desorption isotherm, which is invaluable for characterizing the hygroscopic nature of a material.

Methodology:

-

Sample Preparation: Place a small, accurately weighed amount of the amino-pyrimidine derivative (typically 5-10 mg) into the DVS sample pan.

-

Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 25 °C) until a stable weight is achieved. This establishes the dry mass of the sample.

-

Sorption Isotherm: Increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH). At each step, the instrument will hold the RH constant until the sample weight equilibrates.

-

Desorption Isotherm: After reaching the maximum RH, decrease the RH in a stepwise manner back to 0% to obtain the desorption isotherm.

-

Data Analysis: Plot the percentage change in mass against the relative humidity to generate the sorption and desorption isotherms. The shape of the isotherm can provide information about the mechanism of water uptake (adsorption, absorption, hydrate formation).

Protocol 2: Stability Testing under Controlled Humidity Conditions

This protocol outlines a typical stability study to assess the impact of humidity on the chemical purity of an amino-pyrimidine derivative.

Methodology:

-

Sample Preparation: Accurately weigh samples of the amino-pyrimidine derivative into separate, appropriate containers (e.g., open glass vials).

-

Storage Conditions: Place the samples in stability chambers maintained at controlled temperature and relative humidity conditions (e.g., 25 °C/60% RH, 40 °C/75% RH).

-

Time Points: At predetermined time points (e.g., 0, 1, 3, and 6 months), remove a sample from each storage condition.

-

Analysis: Analyze the samples for:

-

Appearance: Note any changes in color, crystallinity, or evidence of clumping.

-

Moisture Content: Determine the water content using Karl Fischer titration.

-

Purity and Degradation Products: Use a stability-indicating HPLC method to quantify the parent compound and any degradation products.

-

-

Data Evaluation: Compare the results at each time point to the initial (time 0) data to assess the rate and extent of degradation under different conditions.

Conclusion: A Proactive Approach to Preserving Compound Integrity

The successful use of hygroscopic amino-pyrimidine derivatives in research and drug development is critically dependent on a thorough understanding and proactive management of their sensitivity to moisture. By implementing the robust storage, handling, and testing protocols outlined in this guide, scientists can ensure the physical and chemical integrity of these valuable compounds, leading to more reliable and reproducible experimental outcomes and ultimately contributing to the development of safe and effective medicines.

References

-

Kadam, A. (2013). Re: What are recommended packaging conditions for highly hygroscopic APIs? ResearchGate. Available at: [Link]

-

Allada, R. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics, 10(4). Available at: [Link]

-

PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo.in. Available at: [Link]

-

Labinsights. (2023). Moisture Content Determination for Drug Formulation and Analysis. Labinsights. Available at: [Link]

-

News-Medical.Net. (2018). Moisture Analysis Techniques. News-Medical.Net. Available at: [Link]

-

GMP Trends. (n.d.). Proper Storage Conditions for Your APIs. GMP Trends. Available at: [Link]

- BenchChem. (2025). Technical Support Center: Enhancing the Stability of Pyrimidine Compounds During Workup. BenchChem.

-

Zong, Z., et al. (2011). The stabilizing effect of moisture on the solid-state degradation of gabapentin. AAPS J, 13(3), 444-51. Available at: [Link]

-

Taylor, L. S., et al. (2016). Effect of Temperature and Moisture on the Physical Stability of Binary and Ternary Amorphous Solid Dispersions of Celecoxib. J Pharm Sci, 105(9), 2756-65. Available at: [Link]

-

PharmaCompass. (n.d.). The Storage Conditions For APIs And Medicines. PharmaCompass. Available at: [Link]

-

Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacol Ther, 8(3), 629-51. Available at: [Link]

-

van Gennip, A. H., et al. (1994). Inborn errors of pyrimidine degradation: clinical, biochemical and molecular aspects. J Inherit Metab Dis, 17(2), 133-47. Available at: [Link]

-

ProUmid. (n.d.). Moisture Sorption Isotherms. ProUmid. Available at: [Link]

-

Wikipedia. (n.d.). Moisture sorption isotherm. Wikipedia. Available at: [Link]

-

MDPI. (2024). Food Packaging Materials for One-Dose Packaging for Enhanced Stability of Hygroscopic Medications. MDPI. Available at: [Link]

- BenchChem. (n.d.). Technical Support Center: Enhancing the Stability of Pyrimidine Compounds During Workup. BenchChem.

Sources

Technical Support Center: Yield Optimization for 1-(6-Ethoxypyrimidin-4-yl)pyrrolidin-3-ol

Executive Summary & Core Directive

You are encountering yield issues in the synthesis of 1-(6-ethoxypyrimidin-4-yl)pyrrolidin-3-ol . This is a classic Nucleophilic Aromatic Substitution (

The Root Cause Analysis: The primary yield-killer in this specific synthesis is the electronic deactivation caused by the ethoxy group. While 4,6-dichloropyrimidine is highly reactive, the introduction of the 6-ethoxy group donates electron density into the pyrimidine ring (via resonance), significantly raising the energy barrier for the subsequent nucleophilic attack by pyrrolidin-3-ol.

Secondary issues likely include water solubility of the product during workup (loss to aqueous phase) and competitive hydrolysis if moisture is present.

This guide provides a self-validating protocol to overcome these thermodynamic and kinetic barriers.

Reaction Mechanism & Critical Control Points

To improve yield, you must visualize the reaction energy landscape. The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer-like transition state.

Mechanistic Pathway (Visualization)

Figure 1: The

Optimization Modules (Troubleshooting)

Module A: Kinetics & Conversion (Getting the reaction to finish)

Issue: LCMS shows starting material remaining even after 24h. Diagnosis: The electrophilicity of the C-4 position is too low.

| Parameter | Standard Condition (Low Yield) | Optimized Condition (High Yield) | Scientific Rationale |

| Solvent | Ethanol or THF | DMSO, NMP, or n-Butanol | Polar aprotic solvents (DMSO) stabilize the charged transition state. n-Butanol allows higher reflux temps ( |

| Base | Triethylamine ( | DIPEA or | DIPEA is non-nucleophilic and prevents quaternary salt formation. Inorganic bases ( |

| Temperature | Thermal energy is required to overcome the resonance stabilization provided by the ethoxy group. | ||

| Stoichiometry | 1:1 equiv | 1.0 : 1.5 (Halide:Amine) | Excess amine drives the equilibrium forward and compensates for any non-productive protonation. |

Module B: Impurity Profile (Side Reactions)

Q: Why do I see a mass corresponding to [M-Et+H] (Hydrolysis)? A: You have generated 6-chloropyrimidin-4-ol or the uracil derivative.

-

Cause: Wet solvent or hygroscopic starting material. The ethoxy group is susceptible to acid-catalyzed hydrolysis, and the chloride is susceptible to hydrolysis by water at high temps.

-

Fix: Use anhydrous solvents . If using

, dry it in an oven before use.

Q: Why do I see a mass shift of +14 (Methyl) or +28 (Ethyl) on the pyrrolidine? A: If you used a simple alkyl halide in a previous step, you might have alkylated the nitrogen. In this specific reaction, if you use Ethanol as a solvent at high temperatures, you risk trans-etherification (exchanging the ethoxy group for methoxy if MeOH is present, or just competing with the amine).

-

Fix: Use a non-nucleophilic solvent (DMSO/DMF) or match the solvent to the alkoxy group (Ethanol for ethoxy pyrimidines) to make exchange invisible.

Module C: Isolation (The "Hidden" Yield Loss)

Issue: The reaction looks clean on TLC, but I recover <40% mass.

Diagnosis: Your product is an amphiphilic molecule (LogP

Optimized Isolation Workflow:

Figure 2: Decision tree for isolation. Note the use of DCM/IPA or n-Butanol to capture polar products.

Validated Experimental Protocol (SOP)

Objective: Synthesis of 1-(6-ethoxypyrimidin-4-yl)pyrrolidin-3-ol. Scale: 1.0 gram (Adjustable).

Materials:

-

Substrate: 4-Chloro-6-ethoxypyrimidine (1.0 eq, 1.0 g, 6.3 mmol).

-

Reagent: Pyrrolidin-3-ol (1.5 eq, 0.82 g, 9.45 mmol). Note: Ensure enantiopurity if using chiral starting material (e.g., (S)-pyrrolidin-3-ol).

-

Base: DIPEA (N,N-Diisopropylethylamine) (2.0 eq, 2.2 mL).

-

Solvent: DMSO (anhydrous, 5 mL) OR n-Butanol (10 mL).

Procedure:

-

Setup: In a 25 mL round-bottom flask or pressure vial, dissolve 4-chloro-6-ethoxypyrimidine in DMSO (5 vol).

-

Addition: Add DIPEA followed by pyrrolidin-3-ol.

-

Reaction:

-

Option A (DMSO): Heat to 100°C for 4-6 hours.

-

Option B (n-BuOH): Reflux (

) for 12 hours.

-

-

Monitoring: Check by LCMS. Look for disappearance of SM (m/z ~159) and appearance of Product (m/z ~224).

-

Workup (Critical Step):

-

Cool to room temperature.

-

Dilute with water (20 mL).

-

Do NOT use pure EtOAc. Extract with DCM:Isopropanol (3:1 ratio) (3 x 15 mL). This mixture is polar enough to pull the alcohol product out of the water.

-

Alternative: If using n-Butanol, concentrate directly under high vacuum to remove solvent, then partition between water/DCM.

-

-

Purification:

-

Dry organic layer over

, filter, and concentrate. -

Flash Chromatography: Use a gradient of DCM to 10% MeOH/DCM. The product is polar; if it streaks, add 1%

to the mobile phase.

-

References

-

Mechanism of

on Pyrimidines:-

Carey, J. S., et al. "Analysis of the reactions used for the preparation of drug candidate molecules." Organic & Biomolecular Chemistry 4.12 (2006): 2337-2347. Link

-

- Deactivation by Alkoxy Groups: Baraldi, P. G., et al. "Nucleophilic substitution of 4-chloro-6-alkoxypyrimidines." Journal of Heterocyclic Chemistry (General reference for pyrimidine reactivity trends).

-

Purification of Polar Aminopyrimidines

-

Solvent Effects in Aminolysis

End of Technical Guide For further assistance, contact the Process Chemistry Group at Ext. 404.

Sources

Technical Support Center: Minimizing Side Reactions in SnAr Coupling of Pyrrolidin-3-ol

Welcome to the technical support center for navigating the complexities of Nucleophilic Aromatic Substitution (SnAr) reactions, specifically when employing pyrrolidin-3-ol as your nucleophile. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with side reactions and seeking to optimize their synthetic strategies. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and achieve your desired N-arylated product with high selectivity and yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My SnAr reaction with pyrrolidin-3-ol is giving me a mixture of products, including a significant amount of an O-arylated byproduct. What is causing this lack of selectivity?

Answer: This is a classic and frequently encountered challenge when using amino alcohols like pyrrolidin-3-ol in SnAr reactions. The core of the issue lies in the presence of two nucleophilic centers: the secondary amine (N) and the hydroxyl group (O). Both are capable of attacking the electron-deficient aromatic ring, leading to a competitive reaction between N-arylation and O-arylation.

The outcome of this competition is governed by a delicate balance of several factors:

-

Nucleophilicity: In general, the secondary amine of pyrrolidin-3-ol is intrinsically more nucleophilic than the hydroxyl group. However, under basic conditions, the hydroxyl group can be deprotonated to form a highly nucleophilic alkoxide.

-

Acidity: The hydroxyl proton is more acidic than the amine proton. Consequently, in the presence of a base, the hydroxyl group is preferentially deprotonated. This significantly enhances the nucleophilicity of the oxygen atom, often making O-arylation the kinetically favored pathway.

-

Steric Hindrance: The nitrogen atom in the pyrrolidine ring is generally less sterically hindered than the oxygen atom, which can favor N-arylation.

The interplay of these factors means that reaction conditions must be carefully controlled to favor the desired N-arylation pathway.

Question 2: How can I selectively achieve N-arylation and suppress the formation of the O-arylated side product?

Answer: Achieving selective N-arylation requires a strategic approach to reaction design that tips the kinetic and thermodynamic balance in favor of the desired product. Here are several field-proven strategies, ranging from simple adjustments to more involved protocols:

The choice of base is paramount in controlling the selectivity of this reaction. A strong base that completely deprotonates the hydroxyl group will invariably lead to significant, if not exclusive, O-arylation.

-

Recommendation: Employ a milder, non-nucleophilic inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[1][2] These bases are often sufficient to facilitate the N-arylation without extensively deprotonating the alcohol, thus keeping the oxygen atom less nucleophilic.

-

Avoid: Strong bases like sodium hydride (NaH), potassium tert-butoxide (KOt-Bu), and sodium hydroxide (NaOH) should be used with extreme caution or avoided altogether if N-arylation is the goal.[1]

| Base | pKa of Conjugate Acid | Typical Application | Selectivity in Pyrrolidin-3-ol Arylation |

| Sodium Hydride (NaH) | ~35 | Strong, non-nucleophilic | High risk of O-arylation |

| Potassium tert-Butoxide (KOt-Bu) | ~19 | Strong, sterically hindered | High risk of O-arylation |

| Potassium Carbonate (K₂CO₃) | ~10.3 | Mild, inorganic | Favors N-arylation |

| Cesium Carbonate (Cs₂CO₃) | ~10.3 | Mild, inorganic, good solubility | Often excellent for N-arylation |

The solvent plays a crucial role in an SnAr reaction, primarily by solvating the ions and influencing the nucleophilicity of the reacting species.[3]

-

Recommendation: Polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile are generally the solvents of choice for SnAr reactions.[3] They effectively solvate the cation of the base, leaving the nucleophile more "naked" and reactive.[3]

-

Consideration for Selectivity: In the context of competing N- vs. O-arylation, a less polar aprotic solvent like tetrahydrofuran (THF) or 1,4-dioxane might disfavor the formation of the charged alkoxide, thereby potentially enhancing N-selectivity. However, this may come at the cost of a slower reaction rate.[4]